N-(2-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-methylphenyl)ethanediamide
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Overview
Description
N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and an ethanediamide moiety.
Preparation Methods
The synthesis of N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methoxybenzoyl chloride with piperazine to form the intermediate 4-(4-methoxybenzoyl)piperazine. This intermediate is then reacted with 2-bromoethylamine to introduce the ethyl linkage. Finally, the product is coupled with 4-methylphenyl isocyanate to form the desired ethanediamide compound .
Chemical Reactions Analysis
N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme inhibition, particularly for AChE and BChE.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases due to its enzyme inhibitory properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE involves the inhibition of acetylcholinesterase and butyrylcholinesterase. The compound binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine and thereby increasing its levels in the synaptic cleft. This leads to enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar compounds include:
N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: A potent and selective dopamine D4 ligand.
N-{2-[4-(2-Methoxybenzoyl)-1-piperazinyl]ethyl}-N’-(4-methoxyphenyl)ethanediamide: Another compound with similar structural features but different biological activity. Compared to these compounds, N-{2-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-METHYLPHENYL)ETHANEDIAMIDE is unique due to its dual inhibitory action on AChE and BChE, making it a promising candidate for the treatment of neurodegenerative diseases.
Properties
Molecular Formula |
C23H28N4O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C23H28N4O4/c1-17-3-7-19(8-4-17)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)23(30)18-5-9-20(31-2)10-6-18/h3-10H,11-16H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
ATYHCHGBFCUQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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